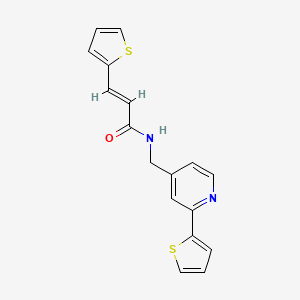

![molecular formula C10H11F3N2O4 B2524571 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate CAS No. 1423026-76-9](/img/structure/B2524571.png)

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate" is a chemical entity that appears to be related to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The presence of a trifluoroethyl group and a furan moiety in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related furan-containing carbamates can be achieved through various methods. For instance, 2-trifluoromethylated furans can be synthesized from the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone mediated by bases . This method shows excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles. Similarly, carbamates with different substituents have been synthesized using isocyanates derived from various amino acids, indicating that the synthesis of the compound could potentially be achieved through analogous strategies involving the appropriate starting materials and reagents .

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (–OC(O)NH2). The furan ring, a five-membered aromatic heterocycle, contributes to the compound's electronic properties and potential interactions with biological targets. The trifluoroethyl group is likely to influence the compound's lipophilicity and electronic distribution, potentially affecting its reactivity and binding affinity to biological molecules. However, specific details about the molecular structure of "2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate" would require further analysis using spectroscopic techniques such as NMR and mass spectrometry, as demonstrated in the characterization of related compounds .

Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, as well as reactions with nucleophiles and electrophiles depending on the substituents present in the molecule. The trifluoromethyl group in furans has been shown to be extraordinarily stable in sulfuric acid, suggesting that the trifluoroethyl group in the compound of interest may also confer stability under acidic conditions . Additionally, the furan ring can participate in electrophilic aromatic substitution reactions, which could be utilized in further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a trifluoroethyl group is likely to increase the hydrophobic character of the compound, while the furan ring could contribute to its aromaticity and potential planarity. The stability of related trifluoromethylated furans in acidic environments suggests that the compound may also exhibit similar stability, which could be advantageous for its potential applications . The crystalline nature of related carbamates indicates that the compound might also be isolated as a solid, facilitating its handling and characterization .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-19-9(17)15-5-8(16)14-4-7-2-1-3-18-7/h1-3H,4-6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQWXVOYURQNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)